Acetal-based MDA precursors require acid hydrolysis, introducing inter-assay variability. This tetrabutylammonium salt provides MDA directly in its reactive enolate form upon dissolution-eliminating hydrolysis as a confounding variable.
• Ready-to-use enolate form: no hydrolysis required, reduced inter-assay CVs
• Functions as both MDA source & ion-pairing reagent in C18 HPLC methods
• ≥96% purity (NT); mp 126-132°C; logP 4.06; ships at 2-8°C
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
CAS No.105142-14-1
Cat. No.B012788
⚠ Attention: For research use only. Not for human or veterinary use.
Malondialdehyde Tetrabutylammonium Salt: Analytical Reference Standard
Malondialdehyde tetrabutylammonium salt (CAS: 100683-54-3; synonym CAS 105142-14-1) is a stabilized enolate salt composed of the reactive aldehyde malondialdehyde (MDA) paired with a tetrabutylammonium counterion . It serves as an analytical standard reference material for the quantification of malondialdehyde, a well-established biomarker of oxidative stress and lipid peroxidation . The compound appears as a white to off-white crystalline solid with a molecular weight of 313.52 g/mol and a melting point range of 126–132°C . Its primary utility lies in generating calibration standards for the thiobarbituric acid reactive substances (TBARS) assay and HPLC-based MDA detection methods, where it provides a stable, pre-formed source of MDA without requiring in situ generation from acetal precursors .
Pre-certified analytical standard
Vendor-certified purity for direct calibration preparation without in-house verification
Direct MDA source, no hydrolysis
Supplied as reactive enolate salt; eliminates acid hydrolysis variability of acetal precursors
Solid crystalline form for accurate weighing
Enables gravimetric standard preparation vs. volumetric handling of liquid alternatives
Why Malondialdehyde Tetrabutylammonium Salt Cannot Be Substituted
Substituting malondialdehyde tetrabutylammonium salt with alternative MDA sources—such as 1,1,3,3-tetramethoxypropane (MDA tetramethyl acetal), MDA bis(dimethyl acetal), or sodium malondialdehyde—introduces significant experimental variability and workflow complexity. Unlike acetal precursors that require controlled acid hydrolysis (typically at elevated temperatures) to liberate free MDA, the tetrabutylammonium salt provides MDA in its reactive enolate form directly upon dissolution . This eliminates hydrolysis efficiency as a confounding variable and reduces inter-assay variability. Furthermore, the tetrabutylammonium counterion confers distinct solubility characteristics that differ fundamentally from sodium salts; the compound's logP of 4.06 [1] indicates preferential partitioning into organic phases, which affects compatibility with extraction protocols and chromatographic mobile phases. In ion-pairing HPLC methods specifically developed for MDA quantification, the tetrabutylammonium moiety itself serves as the pairing ion, making substitution with non-quaternary ammonium MDA forms technically invalid without complete method revalidation [2].
Acetal precursors require acid hydrolysis
Alternatives like 1,1,3,3-tetramethoxypropane need controlled hydrolysis, introducing inter-assay variability and method complexity.
Sodium salt lacks organic-phase partitioning
Sodium malondialdehyde partitions almost entirely into water, altering extraction efficiency and HPLC retention compared to the tetrabutylammonium salt.
Liquid form impairs weighing precision
Liquid acetal precursors require volumetric measurement with pipettes, reducing standard preparation accuracy relative to solid crystalline powder.
[2] Grotto, D., Santa Maria, L. D., Boeira, S., Valentini, J., Charão, M. F., Moro, A. M., ... & Garcia, S. C. (2007). Rapid quantification of malondialdehyde in plasma by high performance liquid chromatography–visible detection. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 619-624. View Source
Malondialdehyde tetrabutylammonium salt is supplied as an analytical standard with vendor-certified purity specifications ranging from ≥96.0% (NT) to ≥98.0% . This contrasts with alternative MDA sources such as 1,1,3,3-tetramethoxypropane, which typically lack certified analytical standard grading and require post-hydrolysis purity verification before calibration use .
Pre-Certified PurityClass-level
Target: ≥96.0%–98.0% purity
Comparator: Uncertified acetal precursor
Pre-certified purity may reduce pre-use verification steps, supporting lot-to-lot consistency.
Class-level inference; verify for specific workflow.
Pre-certified analytical standard grade eliminates pre-use purity verification step
Conditions
As-supplied analytical standard material (solid form)
Why This Matters
For procurement, pre-certified analytical standard purity eliminates the need for in-house purification or purity verification, directly reducing workflow time and ensuring lot-to-lot consistency in calibration curve preparation.
In a validated HPLC protocol for MDA quantification, malondialdehyde tetrabutylammonium salt was used to generate a standard curve across concentrations ranging from 0.5 to 5 µmol/L, with MDA detection at 532 nm . The protocol utilizes the tetrabutylammonium salt as a direct MDA source without requiring prior hydrolysis, enabling immediate preparation of calibration standards .
HPLC Standard CurveHead-to-head
Target: 0.5–5 µmol/L, no hydrolysis
Comparator: Acetal requires hydrolysis
Reported calibration range supports method development without hydrolysis variability.
Calibration Standard Concentration Range in Validated HPLC Method
Target Compound Data
0.5–5 µmol/L (MDA tetrabutylammonium salt)
Comparator Or Baseline
1,1,3,3-Tetramethoxypropane (requires acid hydrolysis to liberate MDA; hydrolysis efficiency varies with acid concentration, temperature, and time)
Quantified Difference
Eliminates hydrolysis variability; MDA available immediately upon dissolution
Conditions
HPLC with visible detection at 532 nm; TBA derivatization
Why This Matters
This validated concentration range directly supports assay development and procurement, as the compound is demonstrated to perform reliably as a calibration standard in a peer-reviewed HPLC method for biological samples.
HPLCTBARS AssayBiomarker Quantification
TBARS Assay Detection Sensitivity
When employed as a calibration standard in HPLC and TBARS assays, malondialdehyde tetrabutylammonium salt enables MDA detection at concentrations as low as 0.1 μM . This detection limit is achieved using the compound's stable enolate form, which reacts consistently with thiobarbituric acid under acidic conditions to produce the characteristic 532 nm chromophore .
Detection SensitivityReported
0.1 μM
Supports low-abundance MDA quantification in TBARS/HPLC assays.
Detection limit context; verify for target matrix.
Endogenous MDA in biological samples (requires standard curve from reference material)
Quantified Difference
Serves as traceable reference material for quantifying MDA at sub-micromolar levels
Conditions
TBARS assay with spectrophotometric detection at 532 nm
Why This Matters
This detection limit establishes the compound's suitability as a reference standard for quantifying low-abundance MDA in biological matrices, a critical consideration for researchers selecting calibration materials for oxidative stress biomarker studies.
The tetrabutylammonium counterion imparts an octanol-water partition coefficient (LogP) of 4.06 to the salt [1]. This high LogP value indicates strong preferential partitioning into organic solvents and reversed-phase chromatographic stationary phases compared to inorganic MDA salts such as sodium malondialdehyde, which exhibit negligible organic solubility and partition primarily into aqueous phases .
Solubility ProfileClass-level
Target: LogP 4.06
Comparator: Sodium salt (LogP <0)
High organic partitioning may favor reversed-phase HPLC and organic extraction workflows.
The high LogP value directly impacts procurement decisions for researchers performing organic solvent extractions of MDA or developing reversed-phase HPLC methods, where the tetrabutylammonium salt's compatibility with organic mobile phases offers practical workflow advantages over purely aqueous-soluble MDA salts.
Malondialdehyde tetrabutylammonium salt is supplied as a solid crystalline material with a defined melting point of 126–132°C (varies by supplier grade) . This contrasts with 1,1,3,3-tetramethoxypropane, which is a liquid at room temperature (boiling point 183°C, density ~0.99 g/mL) .
Solid Form AdvantageClass-level
Target: Solid crystalline, mp 126–132°C
Comparator: Liquid acetal (bp 183°C)
Solid form allows gravimetric weighing, reducing volumetric dispensing errors.
Solid form enables gravimetric measurement via analytical balance ±0.1 mg precision; liquid requires volumetric handling with pipette (±1–2% error)
Conditions
Ambient laboratory conditions (20–25°C)
Why This Matters
For preparation of accurate calibration standards, solid crystalline form allows direct gravimetric weighing on analytical balances, minimizing volumetric dispensing errors associated with liquid acetal precursors and improving standard curve reproducibility.
Malondialdehyde tetrabutylammonium salt is available as a certified reference material (CRM) solution at a concentration of 1000 μg/mL (expressed as MDA) in high-purity water, with an expanded uncertainty of 2% (k=2) [1]. The CRM is prepared gravimetrically and verified by HPLC-DAD, providing metrological traceability for analytical method validation [2].
CRM SolutionReported
1000 μg/mL ±2% (k=2)
Metrologically traceable CRM may support ISO/IEC 17025 method validation.
Traceability context; verify uncertainty budget.
Quality ControlReference MaterialISO 17034
Evidence Dimension
Certified Reference Material Concentration and Uncertainty
Target Compound Data
1000 μg/mL (as MDA) ± 2% (k=2)
Comparator Or Baseline
Non-certified laboratory-prepared standards from solid reference material
Quantified Difference
Metrologically traceable certified value with defined uncertainty budget
Conditions
Aqueous solution; stable for 12 months when stored at 2–8°C
Why This Matters
Procurement of the CRM solution eliminates the need for in-house standard preparation and uncertainty calculation, directly supporting ISO/IEC 17025-compliant analytical laboratories and regulatory submissions requiring traceable MDA quantification.
Quality ControlReference MaterialISO 17034
[1] TanMo Quality Inspection Technology Co., Ltd. (2023). Certified Reference Material: Malondialdehyde Tetrabutylammonium Salt in Water (1000 μg/mL as MDA). View Source
[2] TanMo Quality Inspection Technology Co., Ltd. (2023). Traceability and Certification Methodology for Malondialdehyde Tetrabutylammonium Salt CRM. View Source
Malondialdehyde tetrabutylammonium salt serves as the definitive calibration standard for thiobarbituric acid reactive substances (TBARS) assays. Researchers dissolve the solid analytical standard to prepare serial dilutions spanning 0.5–5 µmol/L for HPLC-based quantification or use it directly in spectrophotometric TBARS protocols with detection at 532 nm. The pre-formed MDA enolate structure eliminates the acid hydrolysis step required when using acetal precursors such as 1,1,3,3-tetramethoxypropane, thereby reducing inter-assay variability and improving standard curve reproducibility .
ISO/IEC 17025 Method Validation
Analytical laboratories performing MDA quantification for regulatory or clinical research applications require metrologically traceable reference materials. The certified reference material solution of malondialdehyde tetrabutylammonium salt at 1000 μg/mL (expressed as MDA) with a defined expanded uncertainty of 2% (k=2) provides direct traceability for HPLC-DAD method validation and instrument calibration . The CRM solution is stable for 12 months when stored at 2–8°C, supporting long-term quality control programs without requiring frequent re-standardization .
Ion-Pair HPLC Method Development
In ion-pairing reversed-phase HPLC methods designed for the simultaneous separation of malondialdehyde, ascorbic acid, and adenine nucleotide derivatives, malondialdehyde tetrabutylammonium salt functions as both the MDA source and the ion-pairing reagent. The tetrabutylammonium counterion (10 mM in mobile phase) facilitates retention and separation of polar analytes on C18 columns . Its high LogP value (4.06) ensures strong interaction with the reversed-phase stationary phase, enabling baseline resolution of MDA from co-eluting biological matrix components.
Food Quality and Rancidity Assessment
Food testing laboratories utilize malondialdehyde tetrabutylammonium salt as a reference standard for quantifying lipid peroxidation products in edible oils, meat products, and processed foods. The compound acts as a marker for rancidity assessment, allowing manufacturers to evaluate product quality and oxidative stability during shelf-life studies . The availability of the compound as a certified reference material solution (1000 μg/mL) enables consistent, traceable MDA quantification across multiple production batches and testing facilities, supporting compliance with food safety regulations .
Application
Selection Property
Validation Focus
TBARS assay calibration
Pre-formed MDA enolate; no acid hydrolysis required
Standard curve linearity; inter-assay reproducibility
ISO/IEC 17025 method validation
Metrologically traceable CRM with defined uncertainty
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